3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Brand Name: Vulcanchem
CAS No.: 88372-47-8
VCID: VC0120123
InChI: InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1
SMILES: C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-

CAS No.: 88372-47-8

Reference Standards

VCID: VC0120123

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- - 88372-47-8

CAS No. 88372-47-8
Product Name 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Standard InChI InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1
Standard InChIKey JTCTZPXAQOMDEI-VIFPVBQESA-N
Isomeric SMILES C1CC2=CC=CC=C2N(C(=O)[C@H]1N)CC(=O)O
SMILES C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
Canonical SMILES C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
PubChem Compound 13243495
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator